Product packaging for 2-Ethyl-N-phenylbenzamide(Cat. No.:CAS No. 56776-51-3)

2-Ethyl-N-phenylbenzamide

Cat. No.: B12653555
CAS No.: 56776-51-3
M. Wt: 225.28 g/mol
InChI Key: CITOMGFGTPRDBS-UHFFFAOYSA-N
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Description

2-Ethyl-N-phenylbenzamide (CAS 56776-51-3) is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 Da . This solid compound has a melting point of 141 to 145 °C . It belongs to the class of N-phenylbenzamide compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . This compound is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The core structure of N-phenylbenzamide is of significant research interest, particularly in antiviral drug discovery. Studies on analogous compounds have demonstrated potent activity against enterovirus 71 (EV71) and hepatitis C virus (HCV) , making this chemical class a valuable template for developing new antiviral agents. Furthermore, research into N-phenylbenzamide derivatives has shown that specific substitutions on the benzamide rings can fine-tune the compound's biological activity and physicochemical properties . The synthesis of this compound and its analogs can be achieved through modern amide coupling methodologies, with recent research focusing on the use of safer, mixed-solvent systems to replace hazardous dipolar aprotic solvents, aligning with green chemistry principles . Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives, or as a reference standard in biological screening programs targeting infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B12653555 2-Ethyl-N-phenylbenzamide CAS No. 56776-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56776-51-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

CITOMGFGTPRDBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl N Phenylbenzamide and Its Structural Analogs

Classical Amidation and Condensation Strategies

Traditional methods for the synthesis of 2-Ethyl-N-phenylbenzamide and its analogs primarily rely on the direct reaction between a carboxylic acid or its activated derivative and an amine. These methods, while well-established, often require stoichiometric amounts of activating agents or harsh reaction conditions.

Condensation of 2-Ethylbenzoic Acid with Aniline (B41778)

The direct condensation of 2-ethylbenzoic acid with aniline represents the most straightforward approach to forming this compound. This reaction typically requires high temperatures to drive off the water molecule formed during the amide bond formation. To facilitate this process, azeotropic removal of water using a Dean-Stark apparatus is often employed. While direct thermal condensation is simple, it can be limited by the thermal stability of the starting materials and may lead to side reactions.

A more common approach involves the activation of the carboxylic acid group of 2-ethylbenzoic acid. This can be achieved by converting it to a more reactive species such as an acyl chloride or an acid anhydride. For instance, treatment of 2-ethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 2-ethylbenzoyl chloride, which then readily reacts with aniline in the presence of a base to afford the desired amide.

ReactantsReagentsConditionsProduct
2-Ethylbenzoic Acid, AnilineHeatHigh Temperature, Water RemovalThis compound
2-Ethylbenzoic AcidThionyl ChlorideReflux2-Ethylbenzoyl Chloride
2-Ethylbenzoyl Chloride, AnilinePyridine or NaOHRoom TemperatureThis compound

Modified Schotten-Baumann Reaction for N-Phenylbenzamide Scaffolds

The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides and esters. In the context of N-phenylbenzamide scaffolds, it involves the reaction of a benzoyl chloride with an aniline in the presence of an aqueous base. quora.comyoutube.comiitk.ac.inchemistnotes.com This reaction is typically carried out in a biphasic system, where the organic phase contains the acyl chloride and the amine, and the aqueous phase contains a base such as sodium hydroxide. wikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. byjus.com

A modified version of this reaction can be employed for the synthesis of this compound, where 2-ethylbenzoyl chloride is reacted with aniline. Pyridine is often used as a base in a non-aqueous medium, acting as both a catalyst and an acid scavenger. quora.combyjus.com The Schotten-Baumann reaction is advantageous due to its generally high yields and mild reaction conditions. iitk.ac.in

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The base then deprotonates the resulting ammonium (B1175870) salt to yield the final amide. byjus.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards catalytic methods for amide bond formation. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions, often avoiding the need for stoichiometric activating agents.

Coupling Agent Mediated Amide Bond Formation (e.g., DIC, HOBt, DMAP)

A cornerstone of modern amide synthesis is the use of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with the amine. nih.gov Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comresearchgate.netpeptide.comresearchgate.netluxembourg-bio.com

In the synthesis of this compound, 2-ethylbenzoic acid would be treated with a carbodiimide (B86325) and HOBt. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. peptide.comluxembourg-bio.com This active ester subsequently reacts with aniline to produce the desired amide. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can further accelerate the reaction. nih.govresearchgate.net 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another commonly used water-soluble carbodiimide that facilitates easier purification of the product. nih.govresearchgate.net

Coupling AgentAdditive/CatalystKey Features
DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Minimizes racemization, improves efficiency. peptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAP (4-Dimethylaminopyridine)Water-soluble byproducts, good for electron-deficient amines. nih.govresearchgate.net

Palladium-Catalyzed C-H Functionalization of N-Phenylbenzamide

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex organic molecules. nih.govrsc.org In the context of N-phenylbenzamide scaffolds, this methodology allows for the direct introduction of functional groups onto the aromatic rings. While not a direct method for forming the amide bond itself, it is a crucial strategy for synthesizing structural analogs of this compound.

For instance, starting with N-phenylbenzamide, a palladium catalyst can be used to direct the functionalization of a C-H bond at the ortho-position of the benzoyl group. This is typically achieved through the use of a directing group, which in this case is the amide nitrogen. The palladium catalyst coordinates to the amide, bringing it into proximity with the ortho C-H bond, which can then be cleaved and functionalized. While this approach is more commonly used for arylation, alkenylation, or acetoxylation, it represents a modern strategy for accessing a variety of substituted N-phenylbenzamide derivatives. researchgate.netnih.gov

Lewis Acid Catalysis in Benzamide (B126) Derivative Synthesis

Lewis acid catalysis provides another avenue for the synthesis of benzamide derivatives. Lewis acids can activate either the carboxylic acid or the amine, facilitating the amidation reaction. researchgate.netrsc.org For example, a Lewis acid can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Various Lewis acids, such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), have been shown to be effective catalysts for amidation reactions. researchgate.netrsc.orgscientific.net The use of Lewis acids can offer milder reaction conditions compared to direct thermal condensation. In some instances, Lewis acids can be used in cooperative catalysis systems, for example, with N-heterocyclic carbenes, to achieve highly stereoselective syntheses of related cyclic amide structures. nih.gov Benzotriazolium salts have also been explored as bench-stable Lewis acid catalysts in various organic transformations. acs.org

Lewis Acid CatalystRole in Amidation
Zinc Bromide (ZnBr₂)Catalyzes the oxidation of benzylamines to benzamides. researchgate.netrsc.org
Iron(III) Chloride (FeCl₃)Effective catalyst for the oxidation of benzylamines. researchgate.netrsc.org
Zinc Chloride (ZnCl₂)Promotes the synthesis of N,N'-alkylidene bisamides. scientific.net

Novel Synthetic Transformations Involving the this compound Moiety

The this compound scaffold serves as a versatile platform for a variety of advanced synthetic transformations. These methods enable the construction of complex molecular architectures through efficient and often elegant reaction pathways, moving beyond classical synthetic approaches.

Domino and Cascade Reaction Pathways (e.g., I₂/TBHP Mediated)

Domino, or cascade, reactions offer a powerful strategy for molecular synthesis, allowing for the formation of multiple chemical bonds in a single operation without isolating intermediates. baranlab.org This approach enhances synthetic efficiency and aligns with the principles of green chemistry by reducing steps, solvent use, and waste generation. nih.gov

A particularly effective system for initiating such cascades involves the use of molecular iodine (I₂) in combination with tert-butyl hydroperoxide (TBHP). This reagent pair is known to facilitate a range of organic transformations through radical-based oxidative couplings. researchgate.net In the context of substrates similar to this compound, the I₂/TBHP system can be used to functionalize C-H bonds, including those on alkyl substituents of an aromatic ring. nih.gov

The reaction mechanism typically begins with the I₂/TBHP system initiating the formation of a benzylic radical from the ethyl group. This radical can then undergo oxidation to form an acetophenone-like intermediate, which serves as a key pivot point for subsequent transformations. nih.gov This reactive intermediate can then participate in intramolecular or intermolecular reactions to build complex heterocyclic structures. For instance, a novel domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides has been developed using an I₂/TBHP mediated reaction between isatins and o-amino N-aryl benzamides. bohrium.com This demonstrates the utility of the I₂/TBHP system in promoting oxidative rearrangement and cyclization cascades involving N-arylbenzamide structures.

Table 1: Examples of I₂/TBHP Mediated Domino Reactions for Heterocycle Synthesis

Starting Materials Key Transformations Product Type Reference
Ethylarenes, 2-Aminopyridine Benzylic C-H oxidation, C-H/N-H annulation Imidazopyridine nih.gov
Isatins, o-Amino N-aryl benzamides Oxidative rearrangement, Cyclization Quinazoline-benzamide hybrid bohrium.com

This table illustrates the versatility of the I₂/TBHP system in domino reactions leading to diverse heterocyclic products from precursors structurally related to this compound.

Ullmann Cross-Coupling for 2-Functionalized N-Phenylbenzamides

The Ullmann reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, traditionally involving copper-catalyzed coupling. organic-chemistry.org Modern "Ullmann-type" reactions have expanded this scope to include the coupling of aryl halides with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively. unito.it These reactions are invaluable for the functionalization of aromatic rings within molecules like this compound.

Recent advancements have led to the development of Ullmann-type couplings that proceed under significantly milder conditions than the harsh temperatures historically required. researchgate.net The use of specific ligands, such as diamines and β-diketones, can generate highly active copper catalytic systems capable of facilitating cross-coupling at or near room temperature. researchgate.nettcichemicals.com

This methodology can be applied to introduce functional groups at various positions on either the benzoyl or the N-phenyl ring of the this compound core. A notable example of an intramolecular Ullmann-type reaction involves the one-pot iron(III)-catalyzed bromination of an N-arylbenzamide, followed by a copper(I)-catalyzed O-cyclization to yield 2-arylbenzoxazoles. researchgate.net This process highlights how the benzamide moiety can be used to construct fused heterocyclic systems via C-O bond formation. Similarly, intermolecular couplings can be employed to introduce new aryl, amino, or alkoxy groups, thereby creating a diverse library of structural analogs.

Table 2: Selected Ullmann-Type Coupling Systems for Aryl Amide Functionalization

Coupling Partners Catalyst/Ligand System Bond Formed Key Features Reference
Aryl Halide, Amine CuI / Diamine Ligand C-N Mild conditions, room temperature possible tcichemicals.com
Aryl Halide, Phenol CuI / (2-Pyridyl)acetone C-O Air-stable catalyst system organic-chemistry.org
Arenediazonium Salt, Amine [Cu(CH₃CN)₄]PF₆ / 1,10-Phenanthroline C-N Uses diazonium salts as electrophiles unito.it

This table provides an overview of various modern Ullmann-type coupling reactions applicable for the synthesis and functionalization of N-phenylbenzamide derivatives.

Transamidation Approaches for Substituted Benzamides

Transamidation is a chemical reaction that involves the exchange of an amine group in an amide with another amine. nih.gov Due to the high stability of the amide bond, this transformation is thermodynamically challenging and typically requires catalysis. researchgate.net This approach is valuable for modifying the N-substituent of benzamides, allowing for the conversion of a precursor amide into a range of different amide products without resorting to hydrolysis and subsequent re-amidation.

A variety of catalytic systems have been developed to facilitate transamidation under manageable conditions. These can be broadly categorized into metal-catalyzed and metal-free methods. nih.gov

Metal-Catalyzed Transamidation: Transition metals, such as iron(III), have been shown to effectively catalyze the transamidation of primary, secondary, and tertiary amides with a broad scope of amines. organic-chemistry.org

Metal-Free Transamidation: To avoid potential metal contamination in the final products, several metal-free protocols have been established. These often rely on strong bases like potassium tert-butoxide (KOtBu) or the activation of the amide with specific reagents. nih.govorganic-chemistry.org For instance, N-activated amides (e.g., N-Boc or N-Ts amides) are destabilized, rendering them more susceptible to nucleophilic attack by an incoming amine under mild, metal-free conditions. nih.gov

These methods provide a direct route to synthesize analogs of this compound by exchanging the aniline moiety for other primary or secondary amines.

Table 3: Catalytic Systems for Transamidation of Benzamides

Catalyst/Reagent Amide Substrate Amine Nucleophile Conditions Approach Reference
Hydrated Fe(III) salts (5 mol%) Primary, secondary, tertiary amides Aliphatic & aromatic amines Heat Metal-Catalyzed organic-chemistry.org
Potassium tert-butoxide (KOtBu) Primary & tertiary amides Aryl, heteroaryl, aliphatic amines Room Temperature Metal-Free, Base-Mediated organic-chemistry.org
Boronic Acids Tertiary amides (e.g., DMF) Various amines Heat Metal-Free nih.gov

This table summarizes different methodologies for the transamidation of amides, a key strategy for the structural diversification of the this compound core.

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

The concepts of regioselectivity and stereoselectivity are paramount in chemical synthesis, dictating the spatial arrangement of atoms in the final product.

Regioselectivity refers to the control of where a reaction occurs on a molecule when multiple potential sites are available. In the synthesis of functionalized this compound analogs, electrophilic aromatic substitution is a common strategy. The existing substituents—the ethyl group and the N-phenylbenzamide group—act as directing groups, influencing the position of new substituents. The ethyl group is an ortho-, para-director, while the amide linkage's directing influence depends on which ring is being substituted. A powerful example of high regioselectivity is seen in the iron(III)-triflimide catalyzed bromination of N-arylbenzamides, where bromination occurs selectively at a specific position on the N-aryl ring, which then allows for subsequent cyclization. researchgate.net This demonstrates that careful choice of reagents and catalysts can achieve precise control over the substitution pattern on the aromatic rings of the benzamide structure.

Stereoselectivity involves controlling the formation of a specific stereoisomer. The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereoselectivity becomes a critical consideration when synthesizing analogs that do contain chiral elements. For instance, if the ethyl group were to be asymmetrically functionalized (e.g., via a chiral catalyst-mediated C-H oxidation to form a chiral alcohol), it would be essential to control the formation of one enantiomer over the other. Similarly, if a prochiral precursor, such as 2-vinyl-N-phenylbenzamide, were subjected to asymmetric hydrogenation, the stereochemical outcome would be dictated by the chiral catalyst employed. Therefore, while not inherent to the parent molecule, stereoselective synthesis is a crucial aspect when designing and creating chiral derivatives of this compound.

Advanced Spectroscopic and Crystallographic Investigations of 2 Ethyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Ethyl-N-phenylbenzamide provides a detailed map of the proton environments within the molecule. Analysis of the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The ethyl group attached to the benzamide (B126) ring at the ortho position gives rise to two characteristic signals. The methyl (CH₃) protons appear as a triplet at approximately 1.24 ppm, a result of spin-spin coupling with the adjacent methylene (B1212753) protons. nii.ac.jp The methylene (CH₂) protons are observed further downfield as a quartet around 2.83 ppm, due to coupling with the methyl protons. nii.ac.jp

The protons on the two phenyl rings resonate in the aromatic region of the spectrum, typically between 7.13 and 7.63 ppm. nii.ac.jp The spectrum in this region is complex due to the overlapping signals of the protons from both the N-phenyl group and the 2-ethylbenzoyl group. The signals appear as a series of multiplets. For instance, a triplet corresponding to one proton is observed at approximately 7.13 ppm. nii.ac.jp A more complex multiplet, integrating to three protons, is found between 7.58 and 7.63 ppm. nii.ac.jp Additional multiplets corresponding to the remaining aromatic protons are observed between 7.20 and 7.42 ppm. nii.ac.jp The broad signal for the amide proton (N-H) is also expected in the aromatic region, though its chemical shift can be variable.

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz Assignment
1.24 Triplet (t) 3H 7.6 Ethyl -CH₃
2.83 Quartet (q) 2H 7.6 Ethyl -CH₂
7.13 Triplet (t) 1H 7.2 Aromatic C-H
7.20-7.42 Multiplet (m) 5H - Aromatic C-H

Note: Data compiled from spectra recorded in CDCl₃. The assignments of specific aromatic protons can be ambiguous without further 2D NMR analysis.

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the this compound molecule and offers insight into their chemical environments.

The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum. The methyl carbon (CH₃) resonates at approximately 15.9 ppm, while the methylene carbon (CH₂) appears at around 26.4 ppm. nii.ac.jp

The aromatic carbons, including those from both phenyl rings and the carbon attached to the ethyl group, produce a series of signals in the downfield region, typically from 120.0 to 142.6 ppm. nii.ac.jp The quaternary carbons, which are not directly bonded to any protons, generally show less intense signals. Key signals include the carbonyl carbon (C=O) of the amide group, which is highly deshielded and appears at approximately 168.4 ppm. nii.ac.jp The aromatic carbons directly attached to the nitrogen and the ethyl group also have distinct chemical shifts at 138.1 ppm and 142.6 ppm, respectively. nii.ac.jp The remaining aromatic carbons appear at various shifts, including 120.0, 124.6, 125.9, 126.7, 129.1, 129.7, 130.4, and 136.3 ppm. nii.ac.jp

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) in ppm Assignment
15.9 Ethyl -CH₃
26.4 Ethyl -CH₂
120.0 Aromatic C-H
124.6 Aromatic C-H
125.9 Aromatic C-H
126.7 Aromatic C-H
129.1 Aromatic C-H
129.7 Aromatic C-H
130.4 Aromatic C-H
136.3 Aromatic Quaternary C
138.1 Aromatic Quaternary C (C-N)
142.6 Aromatic Quaternary C (C-Ethyl)

Note: Data compiled from spectra recorded in CDCl₃.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be invaluable for unambiguous assignment of all signals. A COSY spectrum would reveal proton-proton coupling networks, definitively connecting the ethyl methylene protons to the methyl protons and showing the coupling relationships between adjacent protons on the aromatic rings. A HETCOR spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the precise assignment of each protonated carbon in the ¹³C NMR spectrum.

A detailed analysis of the COSY and HETCOR spectra for this compound has not been found in the surveyed scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For this compound, key absorptions would be expected for the N-H bond, the C=O bond of the amide, C-N bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the FT-Raman spectrum would provide valuable information on the vibrations of the aromatic rings and the carbon-carbon bonds of the ethyl substituent.

Specific experimental FT-Raman data for this compound is not available in the public scientific literature based on the conducted searches.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of valence electrons to higher energy levels. For this compound, the absorption of photons in the 200-400 nm range induces electronic transitions, primarily of the π and n (non-bonding) electrons within the molecule's chromophores.

The key chromophoric systems in this compound are the two phenyl rings and the carbonyl group (C=O) of the amide linkage. These unsaturated groups contain π electrons that can be promoted from a π bonding orbital to a π* anti-bonding orbital, known as a π → π* transition. These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for strong absorption bands in the UV spectrum.

Additionally, the oxygen and nitrogen atoms of the amide group possess lone pairs of non-bonding electrons (n electrons). These electrons can be excited to a π* anti-bonding orbital, resulting in an n → π* transition. Compared to π → π* transitions, n → π* transitions are of lower energy, thus occurring at longer wavelengths, but are generally much less intense (lower ε values) because they are often symmetry-forbidden.

The electronic spectrum of this compound is therefore expected to exhibit:

Intense π → π transitions* associated with the aromatic rings and the conjugated amide system. The presence of the ethyl group, acting as an auxochrome, may cause a slight bathochromic (red) shift compared to its parent compound, N-phenylbenzamide.

A weak n → π transition* at a longer wavelength, originating from the lone pair electrons on the carbonyl oxygen.

The polarity of the solvent used for analysis can influence the position of these absorption bands. Typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions often experience a bathochromic shift.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₅H₁₅NO), the calculated molecular mass is 225.29 g/mol .

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Standard techniques like Electron Ionization (EI) would produce a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass. For N-phenylbenzamide, a related compound, the molecular ion is observed, and subsequent fragmentation provides structural information. A similar pattern would be expected for this compound.

High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For C₁₅H₁₅NO, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thereby confirming the compound's identity.

X-ray Crystallography of this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of closely related benzamide derivatives provides significant insight into its expected solid-state properties.

The crystal structure of a compound is defined by its crystal system, space group, and unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit). Benzamide derivatives are known to crystallize in various systems. For instance, different polymorphs of N-[(1S)-1-phenylethyl]benzamide have been found to crystallize in both the monoclinic (P2₁) and orthorhombic (P2₁2₁2₁) systems. Another derivative, (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide, crystallizes in the monoclinic system with the space group P2₁/c. These examples suggest that this compound would likely crystallize in a common, lower-symmetry system such as monoclinic or orthorhombic.

The table below presents crystallographic data for representative benzamide derivatives, illustrating the typical parameters determined in a crystallographic study.

Parameter(E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamideN-[(1S)-1-phenylethyl]benzamide (Form I)2-Iodo-N-phenylbenzamide
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁P2₁/c
a (Å)10.4213 (4)5.9288 (4)10.2281 (4)
b (Å)17.0799 (7)14.8817 (11)12.0151 (5)
c (Å)10.8028 (5)7.3195 (5)10.0270 (4)
α (°)909090
β (°)114.394 (2)108.995 (3)100.864 (2)
γ (°)909090
Volume (ų)1751.18 (13)611.53 (7)1208.20 (8)

In the structure of 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly perpendicular to each other, with an inter-ring dihedral angle of 79.84 (6)°. The iodobenzene (B50100) ring is inclined to the amide plane by 52.01 (1)°, while the phenyl ring of the anilide group is inclined by 28.45 (5)°. For this compound, similar torsional flexibility would be expected. The ethyl group on the nitrogen atom and the ethyl group on the benzoyl ring will create steric hindrance that influences the preferred dihedral angles, likely forcing the phenyl rings into a non-planar arrangement to minimize steric strain.

Crystal packing is governed by a network of intermolecular interactions. In many primary and secondary amides, strong N-H···O hydrogen bonds are the dominant cohesive force, often leading to the formation of dimers or chains. However, this compound is a tertiary amide and lacks an N-H donor for classical hydrogen bonding.

Therefore, its crystal structure would be stabilized by weaker interactions:

C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl groups and the phenyl rings can act as weak donors, forming hydrogen bonds with the carbonyl oxygen atom of neighboring molecules.

C-H···π Interactions: The C-H bonds can also interact with the electron-rich π systems of the aromatic rings.

These subtle but numerous interactions collectively dictate the final crystal lattice of the compound.

After solving a crystal structure, the atomic model is refined against the experimental diffraction data. The quality of the final model is assessed using several validation parameters. The R-factor (or R₁) is a primary indicator, representing the agreement between the observed and calculated structure factor amplitudes; lower values indicate a better fit.

For the derivative (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide, the final R-factor was reported as R[F² > 2σ(F²)] = 0.053. Other key parameters include the weighted R-factor (wR₂) and the Goodness-of-Fit (S), which should be close to 1.0 for a good model (S = 1.03 for the example compound). Validation also involves checking for sensible bond lengths and angles and analyzing atomic displacement parameters. Modern validation tools also assess all-atom contacts to identify any unfavorable steric clashes, ensuring the chemical and physical reasonableness of the final structure.

Mechanistic Elucidation of Reactions Involving 2 Ethyl N Phenylbenzamide Scaffolds

Electrophilic Aromatic Substitution Mechanisms on Substituted Benzamide (B126) Rings

The directing effects of the substituents on the 2-Ethyl-N-phenylbenzamide scaffold are crucial in determining the position of electrophilic attack. Substituent groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

The 2-Ethyl Group: An alkyl group, such as the ethyl group at the 2-position, is generally considered a weakly activating group. It donates electron density to the benzene (B151609) ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic attack. cognitoedu.org This stabilizing effect is most pronounced when the electrophile attacks the ortho and para positions relative to the ethyl group. Consequently, the ethyl group is an ortho, para-director.

The N-phenylbenzamide Group (-CONHPh): The amide group itself is a deactivating group due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the aromatic ring through resonance. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. chemistrytalk.org Such deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org

The interplay of these two substituents on the same aromatic ring determines the final regioselectivity. The activating ethyl group directs towards the ortho and para positions, while the deactivating amide group directs towards the meta position. The ultimate outcome of an electrophilic aromatic substitution reaction on this compound will therefore depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the bulky ethyl and N-phenylamide groups can also influence the accessibility of the ortho positions. chemistrytalk.org

SubstituentElectronic EffectDirecting Effect
2-EthylActivating (weak)ortho, para
N-phenylbenzamideDeactivatingmeta

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (Note: This table represents a qualitative prediction based on general principles of substituent effects.)

Position of Attack Influence of 2-Ethyl Group Influence of N-phenylbenzamide Group Overall Predicted Favorability
3 Favorable (para to ethyl) Favorable (meta to amide) High
4 Favorable (ortho to ethyl) Unfavorable (ortho to amide) Moderate (steric hindrance may play a role)
5 Unfavorable (meta to ethyl) Favorable (meta to amide) Moderate

Oxidative Rearrangement Pathways in Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. Oxidative rearrangements within such sequences can lead to significant molecular transformations. For scaffolds like this compound, oxidative conditions can trigger rearrangement pathways, although specific examples for this exact compound are not extensively documented. However, by examining related systems, plausible pathways can be postulated.

One potential pathway involves an oxidative cyclization. For instance, N-allylbenzamides have been shown to undergo catalyst-free intramolecular oxidative cyclization to form oxazoles. nih.gov A similar process could be envisioned for a suitably functionalized this compound derivative. Another related transformation is the enantioselective oxidative cyclization of N-allyl carboxamides to oxazolines, mediated by a chiral iodoarene catalyst. chemrxiv.org

A hypothetical domino reaction involving this compound could be initiated by an oxidation step, followed by a rearrangement. For example, oxidation of the ethyl group could lead to an intermediate that undergoes a subsequent cyclization or rearrangement. The specific pathway would be highly dependent on the oxidant used and the reaction conditions. Hypervalent iodine reagents are known to mediate oxidative rearrangements of amides, such as the Hofmann and Curtius rearrangements, which proceed through isocyanate intermediates. rsc.org While these are typically intermolecular reactions, intramolecular variants in a domino sequence are conceivable.

Table: Potential Oxidative Rearrangement Pathways

Reaction Type Key Intermediate Potential Product Class
Oxidative Cyclization Acyliminium ion Heterocyclic compounds
Hofmann-type Rearrangement Isocyanate Amines, Carbamates

Catalytic Cycle Analysis in Palladium-Mediated Transformations

Palladium-catalyzed reactions, particularly C-H bond functionalization, have become indispensable tools in modern organic synthesis. The amide group in benzamides can act as a directing group, facilitating the regioselective functionalization of ortho C-H bonds. researchgate.net The catalytic cycle for such transformations involving this compound generally proceeds through a series of well-defined steps.

The generally accepted catalytic cycle for the palladium-catalyzed ortho-arylation of benzamides involves the following key steps: researchgate.netsyr.edu

C-H Activation: The reaction is initiated by the coordination of the palladium(II) catalyst to the amide oxygen. This is followed by the cleavage of the ortho C-H bond to form a five-membered palladacycle intermediate. This step is often the rate-determining step and can proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.netacs.org

Oxidative Addition: An aryl halide (Ar-X) then undergoes oxidative addition to the palladium(II) center of the palladacycle, forming a Pd(IV) intermediate.

Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) intermediate, releasing the ortho-arylated product.

Catalyst Regeneration: The resulting Pd(II) species is then regenerated, allowing it to re-enter the catalytic cycle.

The nature of the ligand on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction, influencing both the C-H activation and reductive elimination steps. acs.org

Table: Key Steps in the Palladium-Catalyzed Ortho-Arylation of this compound

Step Description Palladium Oxidation State Change
C-H Activation Formation of a palladacycle intermediate Pd(II) → Pd(II)
Oxidative Addition Addition of an aryl halide to the palladium center Pd(II) → Pd(IV)
Reductive Elimination Formation of the C-C bond and release of the product Pd(IV) → Pd(II)

Postulated Reaction Intermediates and Transition State Analysis

The elucidation of reaction mechanisms relies heavily on the identification and characterization of reaction intermediates and the analysis of transition states. In the context of reactions involving this compound, several key intermediates and transition states can be postulated based on experimental and computational studies of related systems.

Reaction Intermediates:

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the key intermediates are the arenium ions formed by the attack of the electrophile on the aromatic ring. The stability of these carbocations, which are stabilized by resonance, dictates the regioselectivity of the reaction. chemrxiv.org

Palladacycles: In palladium-catalyzed C-H functionalization reactions, five-membered palladacycles are crucial intermediates. chemrxiv.org These species have been isolated and characterized in some cases, providing strong evidence for their role in the catalytic cycle. chemrxiv.org The stability and reactivity of these palladacycles are influenced by the ligands coordinated to the palladium center. chemrxiv.org

Transition State Analysis:

Computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into the transition states of C-H activation and other key steps in catalytic cycles. acs.orgnih.govprinceton.edu

Concerted Metalation-Deprotonation (CMD) Transition State: For palladium-catalyzed C-H activation, the CMD mechanism is widely accepted. In this transition state, the C-H bond cleavage and the formation of the Pd-C bond occur in a concerted manner, often assisted by a ligand or a base. researchgate.netacs.org The geometry of this transition state is critical in determining the rate and selectivity of the reaction.

Transition States in Reductive Elimination: The reductive elimination step, which forms the final product, also proceeds through a specific transition state. The stability of this transition state is influenced by the electronic and steric properties of the groups being coupled and the ancillary ligands on the metal center.

Table: Postulated Intermediates and Transition State Features

Reaction Type Key Intermediate Key Feature of Transition State
Electrophilic Aromatic Substitution Arenium Ion (Sigma Complex) Delocalization of positive charge

Computational and Theoretical Chemical Studies of 2 Ethyl N Phenylbenzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 2-Ethyl-N-phenylbenzamide at the atomic and electronic levels. These methods allow for the determination of the molecule's three-dimensional structure, its electronic distribution, and other key physicochemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. nih.govresearchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. For this compound, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Ab Initio Methods and Basis Set Selection (e.g., MP2, B3LYP 6-311++G(d,p))

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is one such method that provides a higher level of accuracy compared to standard DFT for certain systems by including electron correlation effects.

The choice of basis set is crucial in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to represent the electronic wave function. The B3LYP/6-311++G(d,p) basis set, for instance, is a popular choice for many organic molecules. physchemres.orgresearchgate.net The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" denotes the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" indicates the inclusion of polarization functions, which allow for more flexibility in describing the shape of the electron clouds. The selection of an appropriate method and basis set is a critical step in obtaining reliable computational results.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding within this compound is key to predicting its chemical behavior. Several computational techniques are employed to analyze these aspects in detail.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 1: Illustrative NBO Analysis Data for this compound (Note: This table is a placeholder to illustrate the type of data obtained from an NBO analysis and is not based on actual calculated values for this compound.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
π(C1-C2)π(C3-C4)2.5
LP(1) O1σ(C5-N1)5.1
σ(C5-H6)σ*(N1-C7)1.8

E(2) represents the stabilization energy due to donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red and yellow) around electronegative atoms like oxygen and nitrogen, indicating sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) would be observed around hydrogen atoms, indicating sites that are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. A study on 2-ethyl-2-phenylmalonamide (B22514) also utilized MEP surface mapping to identify its electrophilic and nucleophilic sites. physchemres.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide insights into its reactivity and the likely sites of chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table is a placeholder to illustrate the type of data obtained from an FMO analysis and is not based on actual calculated values for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-N, C-C bonds of the ethyl group, and the bond connecting the phenyl ring to the amide nitrogen), this analysis is key to understanding its three-dimensional structure.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more internal coordinates, such as dihedral angles. uni-muenchen.deq-chem.com By systematically rotating specific bonds and calculating the energy at each step, a profile of the conformational energy landscape can be generated. q-chem.com This map reveals the lowest-energy conformers (the most stable structures) and the energy barriers for rotation between them. uni-muenchen.de Such studies are vital for understanding how the molecule's shape influences its properties and interactions.

A comprehensive conformational analysis and PES mapping for this compound would provide valuable insight into its structural dynamics, but such a study is not present in the available literature.

Theoretical Investigations of Structure-Property Relationships for Non-Biological Applications

Computational chemistry can be used to investigate the relationship between the structure of this compound and its potential properties for non-biological applications, such as in materials science. This involves calculating various electronic and molecular properties.

Key properties that would be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting a molecule's electronic behavior, reactivity, and optical properties.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting intermolecular interactions. physchemres.org

Dipole Moment and Polarizability: These properties are important for understanding a material's response to an electric field and its potential use in electronic or nonlinear optical (NLO) materials.

By systematically modifying the structure of this compound (e.g., by adding different substituent groups) and calculating these properties, a Quantitative Structure-Property Relationship (QSPR) can be developed. This would allow for the rational design of new derivatives with tailored properties for specific non-biological applications. However, theoretical studies focusing on these structure-property relationships for this compound are not documented in the reviewed scientific literature.

Applications of 2 Ethyl N Phenylbenzamide and Its Derivatives in Materials Science and Advanced Organic Synthesis

Molecular Electronics and Single-Molecule Rectification Studies

The quest to miniaturize electronic components to the scale of a single molecule has driven extensive research into molecular rectifiers, or "diodes." The N-phenylbenzamide framework has been identified as a particularly promising candidate in this field due to its inherent structural asymmetry and the ability to finely tune its charge transport properties through chemical modification. rsc.orgyale.edunih.gov

Design and Computational Modeling of Molecular Diode Structures

Computational screening has been a pivotal tool in identifying molecular structures with the potential for high conductance and significant rectification, which is the ability to favor current flow in one direction. rsc.org Systematic computational searches spanning numerous molecular motifs have highlighted N-phenylbenzamide as a superior framework. nih.govresearchgate.net

Theoretical models, often employing density functional theory coupled with non-equilibrium Green's functions, predict that the rectification properties of NPBA derivatives are strongly linked to the asymmetric functionalization of the molecule. nih.govresearchgate.net The core principle behind this rectification is the asymmetric shifting of the molecule's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), under an applied voltage bias. yale.edu

The introduction of substituent groups, such as an ethyl group at the 2-position of the benzoyl ring, is a key design strategy. Electron-donating groups are of particular interest as they can raise the energy of the HOMO, bringing it closer to the Fermi level of the metal electrodes (typically gold) used in single-molecule junctions. yale.edunih.gov This proximity enhances the orbital's participation in charge transport, leading to improved conductance and rectification. rsc.orgyale.edu Computational studies have systematically explored various derivatives to establish these structure-function relationships, providing a rational design basis for developing high-performance molecular rectifiers. nih.govfigshare.com

Table 1: Computational Screening of N-Phenylbenzamide Derivatives

Derivative Feature Predicted Effect on Rectification Rationale
Asymmetric Functionalization Enhancement Creates an uneven charge distribution in the dominant transport channel (HOMO). nih.gov
Electron-Donating Groups Enhancement Raises the HOMO energy level closer to the electrode's Fermi level. yale.edunih.gov

Experimental Characterization of Single-Molecule Conductance

Theoretical predictions have been corroborated by experimental measurements of single-molecule conductance. The scanning tunneling microscopy break-junction (STM-BJ) technique is a primary method used to form and characterize molecular junctions. yale.edu This technique involves repeatedly forming and breaking a gold point contact in a solution containing the target molecules, allowing for the statistical measurement of the conductance of individual molecules bridging the gap. yale.edu

Studies on a series of N-phenylbenzamide derivatives have experimentally demonstrated that functionalization significantly impacts conductance and rectification. rsc.org For instance, adding electron-donating methoxy (B1213986) groups to the aniline (B41778) moiety of the NPBA backbone was shown to enhance both properties. rsc.orgyale.edu These findings strongly correlate with the computational models, confirming that the energy of the conducting frontier orbital relative to the Fermi level of the gold leads is a critical determinant of the molecule's electronic behavior. rsc.org While specific experimental data for 2-Ethyl-N-phenylbenzamide is not extensively documented, the known electron-donating nature of the ethyl group suggests it would similarly contribute to enhanced conductance based on these established principles.

Table 2: Experimental Conductance of Functionalized N-Phenylbenzamide

Functional Group Observation Technique Used
Methoxy (Electron-Donating) Enhanced conductance and rectification. rsc.orgyale.edu Scanning Tunneling Microscopy Break-Junction (STM-BJ). yale.edu

Integration into Molecular Assemblies for Electronic Devices

The ultimate goal of studying single-molecule rectifiers is their integration into functional electronic devices. The robust and tunable rectification demonstrated by the N-phenylbenzamide framework makes it a valuable component for creating complex molecular assemblies that can direct the flow of charge. nih.gov

One potential application lies in dye-sensitized photoelectrochemical cells (DSPCs), where molecular diodes could regulate charge separation and recombination at the dye-semiconductor interface, improving the efficiency of energy conversion. yale.edu By ensuring the directionality of electron transport, these molecules could play a crucial role in a wide array of technologies, from next-generation solar cells to advanced catalytic systems and molecular-scale computing circuits. nih.govfigshare.com The synthetic versatility of the NPBA scaffold allows for the incorporation of various anchoring groups (e.g., thiols, amines) to facilitate stable connections to different electrode materials, a critical requirement for fabricating reliable devices. yale.edu

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The benzamide (B126) functional group is a cornerstone of organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures. While the specific use of this compound as an intermediate is not widely reported, the reactivity of the parent N-phenylbenzamide scaffold is well-established.

For example, related N-phenylbenzamide structures serve as key intermediates in the synthesis of heterocyclic compounds. In palladium-catalyzed carbonylative coupling reactions, intermediates such as 2-formamido-N-phenylbenzamide are formed in situ and undergo intramolecular condensation to yield quinazolin-4(3H)-ones, a class of compounds with significant biological activity. mdpi.com Similarly, N-(2-carbamoylphenyl)benzamide is an intermediate in the synthesis of 2-arylquinazolinones. mdpi.com

Furthermore, substituted N-phenylbenzamide derivatives are foundational scaffolds for creating compounds targeting kinetoplastid parasites. nih.gov The synthesis of these bioactive molecules often begins with the core NPBA structure, which is then elaborated with various functional groups to optimize biological efficacy. A related compound, N-ethyl-2-nitro-N-(phenyl)benzamide, serves as a direct precursor to 2-Amino-N-ethyl-N-phenylbenzamide, which can be further cyclized to form 5-ethylphenanthridin-6-one, demonstrating the utility of the N-alkylanilide benzamide structure in building polycyclic systems.

Development of Novel Synthetic Reagents and Scaffolds for Chemical Transformations

The N-phenylbenzamide framework is an attractive scaffold for developing new chemical entities and reagents. Its rigid structure, combined with the synthetically accessible phenyl rings and amide bond, allows for systematic modification to create libraries of compounds for screening in various applications. The introduction of a 2-ethyl group, for instance, modifies the steric and electronic environment of the core structure, which can be exploited in the design of new ligands for metal catalysis or as organocatalysts.

The amide linkage itself can direct chemical reactions or participate in non-covalent interactions to influence the outcome of a transformation. By functionalizing the NPBA scaffold, researchers can design molecules with specific three-dimensional shapes and chemical properties, making them useful as building blocks or templates in diversity-oriented synthesis to rapidly generate structurally diverse and complex molecules. nih.gov

Exploration in Polymer Chemistry and Supramolecular Self-Assembly

The incorporation of specific molecular motifs into polymers can impart unique functions and properties to the resulting materials. The N-phenylbenzamide unit, with its capacity for hydrogen bonding via the amide group, is a candidate for designing self-assembling systems and functional polymers.

While direct polymerization of this compound is not a common application, related amide-containing molecules are used as functional monomers. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and used as templates for creating molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed with specific recognition sites for target molecules, a process guided by the structure of the template monomer. mdpi.com

In supramolecular chemistry, the amide group is a well-known driver of self-assembly through predictable hydrogen-bonding interactions, leading to the formation of tapes, sheets, or other ordered nanostructures. The phenyl rings can participate in π-π stacking, further stabilizing these assemblies. The 2-ethyl group on the this compound molecule would introduce a steric element that could be used to control the packing and morphology of such supramolecular structures, potentially leading to materials with novel optical or electronic properties.

Future Research Directions and Unexplored Avenues for 2 Ethyl N Phenylbenzamide

Advancements in Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a compound often dictates its biological activity and material properties. While methods for constructing benzamide (B126) cores are established, the asymmetric synthesis of specific derivatives like 2-Ethyl-N-phenylbenzamide remains a fertile area for investigation.

Future research should focus on developing novel catalytic systems that can introduce chirality enantioselectively. Methodologies that have shown promise for similar structures, such as 2-arylethylamines, could be adapted. mdpi.com These include:

Organocatalysis: Utilizing small, chiral organic molecules as catalysts offers a metal-free alternative to traditional methods. Research into chiral selenium-based organocatalysts, for instance, has enabled the enantioselective functionalization of alkenes, a strategy that could potentially be adapted to synthesize chiral precursors for this compound. mdpi.com

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, such as simplified Maruoka catalysts based on asymmetric binaphthyl ammonium (B1175870) derivatives, has been successful in the asymmetric alkylation of imines to produce chiral amines. mdpi.com Exploring this approach could lead to efficient routes for producing enantiomerically pure this compound.

Enzymatic Catalysis: Biocatalysis, using enzymes like transaminases, offers high selectivity under mild conditions. mdpi.com Investigating enzymatic routes for the amination of prochiral ketones or the resolution of racemic mixtures could provide an environmentally friendly and highly efficient pathway to chiral derivatives.

A recent breakthrough in the synthesis of N-N axially chiral compounds through organocatalytic atroposelective N-acylation highlights the potential for creating novel forms of chirality in benzamide-containing structures. rsc.org Applying such advanced strategies could yield atropisomeric variants of this compound with unique properties.

High-Throughput Screening for Novel Chemical Transformations and Catalysis

High-Throughput Screening (HTS) is a powerful tool in drug discovery that is increasingly being applied to reaction discovery and optimization. researchgate.net By automating and miniaturizing experiments, HTS allows for the rapid screening of vast numbers of catalysts, reagents, and reaction conditions. nih.gov

For this compound, HTS can accelerate the discovery of novel chemical transformations. Instead of traditional, one-by-one experimental setups, researchers can employ robotic systems and microtiter plates to run thousands of reactions in parallel. researchgate.net This approach is ideal for:

Discovering New Catalysts: Screening large libraries of metal complexes or organocatalysts for specific transformations, such as C-H activation or cross-coupling reactions involving the this compound scaffold.

Optimizing Reaction Conditions: Rapidly evaluating the effects of numerous variables (solvents, bases, temperature, additives) to find the optimal conditions for a desired reaction, maximizing yield and minimizing byproducts.

Identifying Novel Reactions: Testing the reactivity of this compound against a diverse set of reagents to uncover entirely new chemical transformations.

Recent advancements like the use of acoustic dispensing technology enable the synthesis of compound libraries on a nanomole scale in 1536-well formats, followed by immediate in-situ screening. nih.gov Furthermore, DNA-encoded combinatorial screening platforms allow for performing hundreds of thousands of reactions in a single test tube, with subsequent analysis via DNA sequencing. chemrxiv.org Adopting these ultra-high-throughput methods could dramatically accelerate the exploration of the chemical reactivity of this compound.

HTS TechnologyPotential Application for this compoundThroughput
Robotic Liquid Handling Optimization of catalytic cross-coupling reactions.1,000s of reactions/day
Acoustic Dispensing Nanomole-scale synthesis and screening of derivatives.~1,500 reactions/day
DNA-Encoded Screening Discovery of novel catalysts and transformations from vast libraries.>100,000 reactions/day

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic routes. aiche.orgrsc.org For amide bond formation, ML algorithms have demonstrated the ability to reliably predict reaction conversion rates, even when trained on small, high-quality experimental datasets. pku.edu.cnresearchgate.net

Future research on this compound should leverage these predictive capabilities. By building ML models trained on experimental data, researchers can:

Predict Reaction Yields: Develop models that predict the success and yield of synthetic reactions for this compound derivatives, saving significant time and resources compared to experimental trial-and-error. aiche.org

Optimize Synthetic Pathways: Use Bayesian optimization and other ML algorithms to intelligently explore reaction parameter space and identify optimal conditions with a minimal number of experiments.

Discover Novel Reactions: Train models on large reaction databases, including "dark reactions" (failed attempts), to uncover new patterns of reactivity and propose novel synthetic strategies. friedler.net

The process involves generating molecular descriptors from quantum chemical calculations and using them as inputs for training algorithms like random forests or support vector machines. pku.edu.cnresearchgate.netfriedler.net These models can then predict outcomes for new, untested combinations of reactants, catalysts, and solvents, guiding experimental efforts toward the most promising avenues. friedler.net

Machine Learning ApplicationObjectiveRequired Data
Yield Prediction Forecast the outcome of a planned synthesis.High-quality experimental data on reaction yields and conditions. aiche.org
Reaction Optimization Identify the best conditions (temperature, solvent, etc.) for a reaction.A set of initial experimental results to guide the optimization algorithm.
Retrosynthesis Planning Propose a multi-step synthesis pathway for a target derivative.Large databases of known chemical reactions.

Exploration of Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. divyarasayan.orgqut.edu.au These principles provide a clear roadmap for future research into the synthesis of this compound.

Key areas for exploration include:

Benign Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. divyarasayan.orgjddhs.com Future work should focus on adapting synthetic routes to use greener alternatives like water, bio-based solvents, or supercritical CO₂, or developing solvent-free reaction conditions. jddhs.com

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. divyarasayan.org Research should be directed towards synthesizing this compound precursors from biomass or other renewable sources.

Catalysis: The use of highly efficient catalysts can reduce energy requirements, lower reaction temperatures, and minimize the formation of byproducts. divyarasayan.org Biocatalysts, such as enzymes, are particularly advantageous as they operate in aqueous media under mild conditions. divyarasayan.org

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure significantly reduces the energy footprint. divyarasayan.org Techniques like microwave-assisted synthesis can also offer more energy-efficient alternatives to conventional heating. jddhs.com

One study has already demonstrated a highly efficient, three-component green synthesis of N-alkyl benzamide derivatives from isatoic anhydride. nih.gov Applying similar multicomponent reaction strategies could lead to more sustainable and atom-economical routes to this compound.

Computational Design of Advanced Materials with Tunable Properties

Computational materials science provides powerful tools to predict the properties of novel materials before they are ever synthesized in a lab. mines.eduresearchgate.net By integrating quantum mechanical simulations, atomistic modeling, and machine learning, researchers can design materials with specific, tunable properties from the ground up. mpie.denih.gov

The this compound scaffold can serve as a building block for a variety of advanced materials, such as polymers or functional organic solids. Computational design can guide this process by:

Predicting Structure-Property Relationships: Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand how modifications to the this compound structure will influence the macroscopic properties of the resulting material (e.g., mechanical strength, thermal stability, electronic conductivity). mines.edu

Designing Novel Polymers: Computationally designing polymers incorporating the benzamide unit and predicting their characteristics. For example, simulations can compare the chain elasticity and potential for biodegradability of new poly(ester amide)s or polyurethanes based on this scaffold.

High-Throughput Virtual Screening: Creating large virtual libraries of this compound derivatives and using computational tools to rapidly screen them for desired properties, identifying the most promising candidates for experimental synthesis.

This "materials-by-design" approach accelerates the discovery process, reduces the reliance on trial-and-error experimentation, and enables the creation of materials tailored for specific applications. researchgate.netmpie.de

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Ethyl-N-phenylbenzamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous benzamide syntheses. Purification via recrystallization using solvents like ethanol or acetone can enhance purity. Monitor reaction progress with TLC or HPLC. Structural validation via 1H^1H-NMR and FT-IR ensures correct functional group incorporation .
  • Key Parameters : Maintain inert atmosphere to prevent oxidation of sensitive intermediates. Use stoichiometric control to minimize side products.

Q. How can the crystal structure of this compound be determined accurately?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with tools like SHELXL for refinement . Prepare high-quality crystals via slow evaporation in solvents like dichloromethane/hexane. Validate using ORTEP-3 for 3D visualization and WinGX for data processing .
  • Validation : Check for crystallographic disorders and refine thermal parameters. Cross-validate bond lengths/angles with DFT-optimized structures .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

  • Methodology : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Investigate off-target effects via PPARδ or other nuclear receptors, as seen with GW9662 . Employ siRNA knockdown or CRISPR-edited cell lines to validate specificity.
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under standardized conditions to rule out batch variability .

Q. What computational approaches are suitable for studying the conformational dynamics of this compound?

  • Methodology : Combine DFT (e.g., B3LYP/6-311++G**) for electronic structure analysis with MD simulations to explore solvent interactions and flexibility . Use Gaussian or ORCA software for energy minimization.
  • Validation : Compare computed IR/Raman spectra with experimental data. Analyze Hirshfeld surfaces to assess intermolecular interactions in crystal lattices .

Q. How can mechanistic studies differentiate between direct and indirect effects of this compound in pharmacological models?

  • Methodology : Use isotopic labeling (e.g., 13C^{13}C-tracing) to track metabolic pathways. Perform time-resolved assays to distinguish primary vs. secondary responses. Pair with proteomics/transcriptomics to identify downstream effectors .
  • Controls : Include competitive antagonists (e.g., GW9662 for PPARγ) and negative controls (e.g., scrambled siRNA) to isolate mechanisms .

Methodological Best Practices

Q. What safety protocols are critical when handling reactive intermediates during this compound synthesis?

  • Guidelines : Use gloveboxes for air-sensitive steps (e.g., acyl chloride formation). Wear PPE (nitrile gloves, goggles) and follow waste segregation protocols for chlorinated byproducts .
  • Documentation : Maintain COSHH risk assessments and MSDS for all reagents.

Q. How can researchers validate the reproducibility of crystallographic data for novel benzamide derivatives?

  • Approach : Deposit raw data in repositories (e.g., Cambridge Structural Database). Perform R-factor convergence tests and check for twinning using PLATON .
  • Collaboration : Cross-check results with independent labs using alternative refinement software like OLEX2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.